Nisterime

Description

Overview of Nisterime's Position in Preclinical Chemical Biology

Preclinical chemical biology involves the application of chemical principles and techniques to investigate biological systems, often with the goal of identifying and validating potential drug targets or understanding disease mechanisms cancer.govki.sefrontiersin.org. This compound, as a synthetic steroid derivative, fits into this research area by serving as a tool to probe biological pathways potentially influenced by steroidal compounds. Research in this area aims to elucidate how this compound interacts with biological molecules, such as receptors, and the downstream effects of these interactions ontosight.ai. The limited available information suggests that its biological activity and potential applications are not yet fully understood, highlighting the need for further preclinical investigation ontosight.ai. The study of this compound in this context contributes to the broader understanding of how synthetic steroids can modulate biological functions ontosight.ai.

Historical Trajectories and Research Milestones of this compound (Pre-Commercialization Era)

Research into this compound, particularly its acetate (B1210297) ester this compound acetate (also known by the developmental code name ORF-9326), appears to have included investigation as a potential postcoital contraceptive wikipedia.org. While this compound acetate was developed for this purpose, it was ultimately never marketed wikipedia.org. Early research in animals indicated that this compound acetate did not prevent implantation but instead induced embryo resorption and interrupted the post-implantation stage of pregnancy wikipedia.org. This finding was noted as puzzling, particularly as some reports suggested a lack of hormonal activity in bioassays, including androgenic, estrogenic, or progestogenic activity wikipedia.org. The mechanism of action for this compound acetate's observed abortifacient activity in animals was reported as unknown in some earlier literature wikipedia.org. The pre-commercialization era of this compound research thus involved exploring its biological effects, particularly its impact on pregnancy in animal models, and attempting to understand its underlying mechanisms, even when initial findings regarding hormonal activity were contradictory or unclear wikipedia.org. Patent filings related to chemical compounds, including potential pharmaceutical substances, are a key aspect of the pre-commercialization phase, documenting inventions and their potential applications pinsentmasons.compatentsview.orgwipo.intourworldindata.orgeinfolge.com. While specific early patent details for this compound itself require dedicated patent database searches, the existence of a developmental code name like ORF-9326 for this compound acetate suggests a structured research and development process that would typically involve intellectual property considerations wikipedia.orguottawa.ca.

Classification of this compound within Steroidal Chemical Classes and Pharmacological Agents

This compound is classified as a synthetic steroid ontosight.aiontosight.ai. Chemically, it is an androstan derivative, meaning it is derived from the androstane (B1237026) skeleton, which is the base structure of male sex hormones ontosight.aiontosight.ai. This compound acetate, a related compound, is described as a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT) wikipedia.org. However, some sources also report that this compound acetate lacks hormonal activity in certain bioassays wikipedia.org.

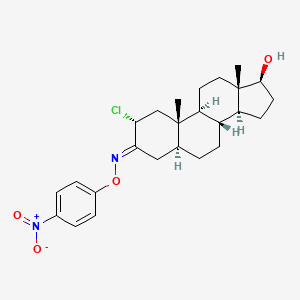

The chemical structure of this compound includes a cyclopenta[a]phenanthrene ring system with specific substituents: a chloro group at the 2-position, a nitrophenoxyimino group at the 3-position, and a hydroxyl group at the 17-position ontosight.ai. This compound acetate features a chloro group at the 2-position, an acetyloxy group at the 17-position, and an O-(4-nitrophenyl)oxime group at the 3-position, with a specific stereochemistry of (2alpha,5alpha,17beta)- ontosight.ai.

While this compound acetate has been described as an androgen by some sources, the reported lack of hormonal activity in certain bioassays complicates its straightforward classification solely based on expected steroidal effects wikipedia.org. Pharmacologically, its investigation as a potential contraceptive agent places it within the scope of pharmacological agents, although its precise mechanism of action has been a subject of inquiry wikipedia.orgwho.int. The classification of pharmacological agents can be based on chemical structure, mechanism of action, or therapeutic use researchgate.netnih.gov. Given its steroidal base structure, this compound is chemically classified within the steroid family, specifically as an androstan derivative ontosight.aiontosight.ai. Its pharmacological classification is less definitively tied to typical hormonal activities based on some research findings, pointing towards a need for further research to fully understand its biological interactions wikipedia.org.

Structure

3D Structure

Properties

CAS No. |

64584-59-4 |

|---|---|

Molecular Formula |

C25H33ClN2O4 |

Molecular Weight |

461.0 g/mol |

IUPAC Name |

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C25H33ClN2O4/c1-24-12-11-20-18(19(24)9-10-23(24)29)8-3-15-13-22(21(26)14-25(15,20)2)27-32-17-6-4-16(5-7-17)28(30)31/h4-7,15,18-21,23,29H,3,8-14H2,1-2H3/b27-22+/t15-,18-,19-,20-,21+,23-,24-,25-/m0/s1 |

InChI Key |

FSSASQYIDSGHST-BWYVWVFTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C |

Origin of Product |

United States |

Structural Characterization and Synthetic Chemistry of Nisterime

Advanced Synthetic Methodologies for Nisterime and its Derivatives

The synthesis of complex organic molecules like this compound involves designing pathways to transform simpler starting materials into the desired structures efficiently and selectively openaccessjournals.com. This requires a deep understanding of how different functional groups react under various conditions and how to control these reactions openaccessjournals.com. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of steroid derivatives generally involves a series of steps that build upon the core ring system, introducing functional groups at specific positions ontosight.aiontosight.ai.

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules with multiple reactive sites and stereocenters, such as this compound ethz.ch. Regioselective synthesis focuses on controlling the position at which a chemical reaction occurs in a molecule with multiple possible reaction sites nih.govmdpi.comnih.gov. Stereoselective synthesis aims to produce a predominant amount of one stereoisomer (enantiomer or diastereomer) over others ethz.chnus.edu.sgmdpi.com.

For a molecule like this compound, with a defined stereochemistry at multiple positions on the steroid backbone and at the oxime group wikipedia.orgontosight.ai, achieving high regioselectivity and stereoselectivity in each synthetic step is crucial for obtaining the correct product. Techniques such as the use of specific catalysts, chiral auxiliaries, or controlled reaction conditions are employed to influence the outcome of these reactions ethz.chmdpi.com. For instance, enzymatic methods can offer high regio- and stereoselectivity in organic synthesis mdpi.com.

Derivatization Strategies and Structural Modifications

Derivatization strategies involve modifying the core structure of a molecule to alter its properties or create new compounds ethz.ch. This compound acetate (B1210297) is an example of a this compound derivative, where the hydroxyl group at the 17-position of this compound is acetylated wikipedia.orgontosight.ai. This modification involves the introduction of an acetate ester group. General strategies for derivatization of steroid structures can include reactions targeting hydroxyl groups, ketone or aldehyde functions, or carbon-carbon double bonds if present in other derivatives ontosight.aiontosight.ai. The introduction of the chloro group at the 2-position and the O-(p-nitrophenyl)oxime group at the 3-position of the dihydrotestosterone (B1667394) skeleton are key structural modifications that define this compound wikipedia.orgontosight.aiontosight.ai.

Isomeric Considerations and Conformational Analysis of this compound Analogues

Isomers are compounds with the same molecular formula but different structural arrangements quimicaorganica.org. For complex molecules like this compound, various types of isomerism can exist, including constitutional isomerism (different connectivity) and stereoisomerism (same connectivity but different spatial arrangement) quimicaorganica.org. Stereoisomers include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers) ethz.chquimicaorganica.org. The specific stereochemistry of this compound acetate is noted as (2alpha,5alpha,17beta)- ontosight.ai. The presence of chiral centers in the steroid structure means that different stereoisomers are possible.

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds quimicaorganica.orgorgosolver.com. These different arrangements are called conformers quimicaorganica.org. Conformational analysis helps in understanding the flexibility of a molecule and the relative stabilities of its different shapes orgosolver.comucsb.edu. For steroid derivatives, the rigid ring system has preferred conformations (e.g., chair conformation in cyclohexane (B81311) rings), but flexibility exists through bond rotations in substituents quimicaorganica.orgupenn.edu. The conformational preferences can influence the molecule's reactivity and interactions nih.gov. Computational methods are often used to explore the conformational space and determine the lowest energy conformers ucsb.eduupenn.edu.

Characterization Techniques in this compound Synthesis Validation

Validating the successful synthesis and structural identity of this compound and its derivatives requires the use of various characterization techniques nih.govrsc.org. These techniques provide information about the compound's purity, structure, and physical properties rsc.orgconsensus.app. Common techniques used in organic synthesis validation include:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure and connectivity of organic molecules nih.govjustia.com. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in identification justia.com. Infrared (IR) spectroscopy can identify the presence of specific functional groups.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized compound and separate mixtures of isomers justia.com.

Crystallography: X-ray diffraction (XRD) can provide detailed information about the crystal structure and solid-state form of a compound nih.govmdpi.com.

Melting Point Analysis: This is a simple technique to verify the purity of crystalline solids.

Detailed research findings on the synthesis of specific derivatives or the application of these techniques to this compound could involve reporting spectroscopic data (e.g., NMR chemical shifts, MS m/z values), chromatographic purity percentages, or crystallographic parameters.

Computational Chemistry in this compound Synthesis and Reaction Pathway Prediction

Computational chemistry plays an increasingly important role in modern organic synthesis, assisting in the design of synthetic routes, prediction of reaction outcomes, and understanding of reaction mechanisms openaccessjournals.comschrodinger.comnih.gov. Techniques such as quantum chemical calculations and molecular mechanics simulations can be used to model molecular structures, calculate energies, and predict reaction pathways ucsb.eduschrodinger.comhokudai.ac.jp.

For the synthesis of this compound and its derivatives, computational chemistry could be applied to:

Predict the regioselectivity and stereoselectivity of potential reactions by evaluating the transition states and activation energies of competing pathways nus.edu.sghokudai.ac.jp.

Explore possible reaction mechanisms and identify the most favorable routes hokudai.ac.jp.

Perform conformational analysis to understand the preferred three-dimensional structures of intermediates and products ucsb.edu.

Design novel synthetic methodologies or optimize existing ones by simulating the effects of different catalysts, solvents, or reaction conditions schrodinger.comhokudai.ac.jp.

Computational methods, including those leveraging machine learning, are being developed to accelerate the design of synthetic routes and predict the feasibility and yield of chemical reactions schrodinger.comhokudai.ac.jpchemrxiv.org. While specific computational studies on this compound's synthesis were not found, these general computational approaches are applicable to complex organic molecules like steroid derivatives.

Molecular and Cellular Mechanisms of Nisterime Action

Investigation of Nisterime's Receptor Interactions and Binding Dynamics

Understanding how this compound interacts with cellular receptors is crucial to elucidating its biological effects. As a steroid derivative, its potential to interact with steroid hormone receptors, particularly the androgen receptor, has been a subject of investigation.

Androgen Receptor Affinity and Antagonistic Activity

This compound is classified as a derivative of dihydrotestosterone (B1667394) and a synthetic anabolic-androgenic steroid (AAS) wikipedia.orgwikipedia.org. The androgen receptor (AR) is a nuclear receptor that is activated by binding to androgens like testosterone (B1683101) and DHT, subsequently functioning as a ligand-activated transcription factor to regulate gene expression wikiwand.comnih.govdiscoverx.com. AR antagonists typically compete with androgens for binding to the ligand-binding pocket of the receptor nih.gov.

However, there are conflicting reports regarding this compound acetate's hormonal activity. While some sources describe it as an androgen, it has also been reported to lack hormonal activity, including androgenic and antagonistic activity, in bioassays wikipedia.org. This finding has been noted as puzzling, particularly in light of its observed potent abortifacient activity in animals wikipedia.org. Due to these contradictory findings in the available literature, a definitive characterization of this compound's androgen receptor affinity and antagonistic activity based solely on the provided information is challenging. Specific quantitative data on this compound's binding affinity to the AR or its antagonistic potency in competitive binding assays were not consistently available.

Exploration of Non-Androgenic Receptor Mediated Mechanisms

Given the puzzling observation that this compound acetate (B1210297) exhibits potent abortifacient activity despite reports of lacking hormonal activity in bioassays, the involvement of non-androgenic receptor-mediated mechanisms has been considered wikipedia.org. This compound acetate has been shown to induce embryo resorption and interrupt the post-implantation stage of pregnancy in animals wikipedia.org. This biological effect suggests a mechanism that may not solely rely on typical steroid hormone receptor pathways.

While the exact nature of these potential non-androgenic mechanisms remains largely unknown wikipedia.org, the observed outcome of embryo resorption points towards interactions with cellular processes critical for successful pregnancy establishment and maintenance. One study mentioned this compound acetate in the context of TNF-alpha inhibition with intermediate activity uni.lu, although the relevance of this finding to its contraceptive mechanism is not clear from the available information. Further research is needed to identify and characterize any non-androgenic receptor targets or pathways through which this compound may exert its effects.

Intracellular Signaling Cascades Influenced by this compound

The influence of this compound on intracellular signaling cascades is not extensively detailed in the available search results. While the general mechanism of steroid hormone receptors like the AR involves translocation to the nucleus and interaction with co-regulatory proteins to affect transcription wikiwand.comnih.gov, specific signaling pathways modulated by this compound itself have not been clearly elucidated. One source broadly mentioned the NF-kappa B signaling pathway in relation to this compound's investigational status wikidata.org, but without providing details on how this compound interacts with or influences this pathway. Another source noted the involvement of pathways such as PI3K-AKT signaling in the context of cardiovascular disease where this compound acetate was evaluated as a TNF-alpha inhibitor uni.lu, but a direct link to this compound's primary mechanism of action was not established. A comprehensive understanding of the intracellular signaling events triggered or modulated by this compound requires further investigation.

Modulation of Gene Expression and Protein Regulation by this compound

The primary mechanism of action for androgen receptors, and steroid hormone receptors in general, involves the direct regulation of gene transcription wikiwand.comnih.gov. Upon ligand binding, the activated receptor translocates to the nucleus, binds to specific DNA sequences (hormone response elements), and interacts with other nuclear proteins, leading to the up- or down-regulation of target gene transcription wikiwand.comnih.gov. This transcriptional regulation results in altered synthesis of messenger RNA (mRNA), which is then translated into specific proteins, thereby influencing cellular behavior nih.gov.

Cellular Responses and Phenotypic Changes Induced by this compound (e.g., Cell Cycle, Apoptosis)

This compound acetate has been shown to induce significant cellular and phenotypic changes, most notably embryo resorption and the interruption of post-implantation pregnancy in animal models wikipedia.org. This indicates a profound impact on the developing embryo and the maternal-fetal interface.

While the precise cellular mechanisms underlying this compound-induced embryo resorption are not fully elucidated, processes such as cell cycle modulation and apoptosis are fundamental to embryonic development and tissue remodeling wikipedia.orgontosight.ainih.govyoutube.com. Apoptosis, or programmed cell death, plays a critical role in eliminating unwanted or damaged cells and is essential for normal development and tissue homeostasis ontosight.aiyoutube.com. Spontaneous embryo resorption in mice, for instance, has been linked to embryonic apoptosis followed by maternal inflammatory responses nih.gov. However, the available information does not provide direct evidence or detailed research findings specifically linking this compound's action to the modulation of the cell cycle or the induction of apoptosis in the context of embryo resorption. Further studies are required to investigate the specific cellular responses and phenotypic changes induced by this compound at the molecular level.

Comparative Mechanistic Studies with Related Steroidal Compounds

This compound is a derivative of dihydrotestosterone wikipedia.orgwikipedia.org, placing it within the class of synthetic anabolic-androgenic steroids wikipedia.org. Comparative mechanistic studies with related steroidal compounds could offer insights into this compound's actions by highlighting similarities and differences in their interactions with biological targets and downstream effects.

Preclinical Biological Investigations of Nisterime

In Vitro Studies on Defined Cellular Systems

In vitro studies, utilizing cell cultures and other laboratory techniques, play a vital role in the early assessment of a compound's biological activity and potential mechanisms of action. profil.compremier-research.comnih.gov These studies offer a controlled environment to investigate cellular responses to the compound. sigmaaldrich.com

Design and Implementation of Cell-Based Assays for Nisterime Activity

Cell-based assays are widely used in drug discovery to quantify biological activity, cytotoxicity, and biochemical mechanisms. sigmaaldrich.comintertek.com These assays offer more physiological relevance compared to traditional biochemical assays by assessing compound characteristics within a cellular context. sigmaaldrich.com The design of cell-based assays involves selecting appropriate cell types and endpoints relevant to the compound's suspected activity. intertek.comnih.gov For evaluating the activity of a compound like this compound, which was investigated as a contraceptive, relevant cell-based assays could potentially involve assessing effects on cell viability, proliferation, or specific cellular pathways involved in reproductive processes or embryonic development. sigmaaldrich.compromega.com Assay design often considers factors such as the compound's mechanism of action and the desired level of throughput. intertek.comnih.gov

Analysis of this compound Effects in Diverse Cell Lines and Primary Cell Cultures

Preclinical in vitro studies often involve testing the compound in a variety of cell lines and primary cell cultures. nih.govnih.gov Cell lines, being immortalized and easily cultured, provide a convenient and reproducible system for initial screening and characterization. Primary cell cultures, isolated directly from tissues, can offer a more physiologically relevant model, although they can be more challenging to maintain and have limited proliferation capacity. nih.govbiocompare.com Analyzing the effects of this compound in diverse cell types would help to understand its spectrum of activity and potential selectivity. Effects could include changes in cell growth, morphology, viability, or the expression of specific markers. sigmaaldrich.compromega.com

Mechanistic Elucidation through Cell-Based Reporter Systems

Cell-based reporter systems are valuable tools for investigating the mechanisms by which a compound exerts its effects at the cellular level. signosisinc.comclinisciences.com These systems typically involve linking a reporter gene, such as luciferase or green fluorescent protein (GFP), to a promoter or response element that is activated or repressed by the cellular pathway of interest. signosisinc.comclinisciences.com When the compound interacts with the cellular target or pathway, it triggers a change in reporter gene expression, which can be easily measured. signosisinc.comclinisciences.com This allows researchers to infer the compound's influence on specific signaling cascades or transcriptional events. signosisinc.comclinisciences.comwuxibiology.com For a compound like this compound, reporter systems could be designed to probe pathways potentially involved in its reported contragestational activity, such as those related to steroid hormone receptors or developmental signaling pathways. signosisinc.comclinisciences.com

In Vivo Studies in Non-Human Animal Models

In vivo studies, conducted in living non-human animal models, are essential for evaluating the biological activity, efficacy, and potential effects of a compound within a complex biological system. profil.compremier-research.comrevvity.com These studies provide insights that cannot be obtained from in vitro experiments alone. revvity.com

Selection and Characterization of Relevant Non-Human Animal Models for Specific Research Questions

The selection of appropriate animal models is crucial for the translational value of in vivo studies. revvity.comharvard.edu The choice of model depends on the specific research question and the biological process being investigated. harvard.edu Factors considered include the physiological and genetic similarity to humans, the relevance of the model to the disease or condition being studied, and practical considerations such as cost and ease of handling. harvard.edunih.govtaconic.com For studying reproductive processes and potential contragestational activity, various animal models have been utilized, including rodents (such as rats and mice), rabbits, and non-human primates. wikipedia.orgnih.govtaconic.commdpi.comhistogene.co Characterization of these models involves understanding their reproductive biology, hormonal cycles, and the progression of pregnancy. nih.govmdpi.com Genetically engineered models may also be used to better mimic specific human conditions or target expression. taconic.comwindows.net

Assessment of this compound's Biological Efficacy and Specificity in Animal Systems

Preclinical investigations into this compound acetate (B1210297) primarily explored its potential as a postcoital contraceptive. Studies in animal models, such as the rat, indicated that this compound acetate exhibited contragestational activity wikipedia.org. This effect was observed to involve the induction of embryo resorption and the interruption of the post-implantation stage of pregnancy wikipedia.org.

Methodological Considerations in Animal Model Design for this compound Research

Given the limited specific information on this compound research methodologies, a discussion on methodological considerations in animal model design for studying compounds like this compound in preclinical settings must draw upon general principles of preclinical animal research.

Selecting an appropriate animal model is crucial in preclinical research to ensure the findings are relevant and translatable to humans emulatebio.comijrpc.com. Considerations typically include the biological similarities between the animal model and humans regarding the physiological processes or disease being studied harvard.edunih.gov. For evaluating a compound like this compound acetate for its effect on pregnancy, choosing a species with a reproductive system and embryonic development stages comparable to humans to a relevant extent would be a primary consideration nih.gov.

Key methodological considerations in designing animal studies for efficacy and specificity assessments generally involve:

Model Selection: Identifying a species and specific model that recapitulates the relevant biological endpoints (e.g., implantation, embryonic development) harvard.edunih.gov.

Experimental Design: Implementing rigorous study designs, including appropriate control groups, randomization of animals to treatment groups, and blinding of investigators to treatment assignments to minimize bias nih.gov.

Sample Size Determination: Performing power calculations to determine the minimum number of animals needed to detect a statistically significant effect, adhering to the principle of reduction in animal use (one of the 3Rs: Replacement, Reduction, Refinement) nih.govnc3rs.org.uk.

Route and Timing of Administration: Determining the most appropriate route and timing of compound administration based on its properties and the biological process being targeted (e.g., postcoital administration for contraceptive effects) fda.gov.

Endpoint Measurement: Establishing clear and objective endpoints for assessing efficacy (e.g., number of implantation sites, rate of embryo resorption) and specificity (e.g., evaluating effects on other physiological systems) ijrpc.compharmaron.com.

Data Collection and Analysis: Implementing standardized procedures for data collection and utilizing appropriate statistical methods for data analysis nih.gov.

Ethical Considerations: Adhering to ethical guidelines for animal research, including minimizing pain and distress (Refinement) and exploring alternatives to animal use where possible (Replacement) nc3rs.org.ukmdpi.com.

Translational Potential: Considering the limitations of extrapolating findings from animal models to humans due to interspecies differences in metabolism, physiology, and responses emulatebio.comnih.govpharmafeatures.com.

Without specific details on the animal models used in this compound acetate research beyond the mention of rats wikipedia.org, a more detailed discussion of the specific methodological considerations employed in those particular studies cannot be provided. General challenges in animal model design, such as achieving sufficient biofidelity and avoiding model artifacts, would also be relevant nih.govnih.gov. The selection of animal models can sometimes be influenced by factors like availability and existing expertise, rather than solely on predictive value for clinical outcomes altex.org.

Advanced Analytical and Computational Methodologies for Nisterime Research

Chromatographic and Spectroscopic Techniques for Nisterime Analysis and Metabolite Profiling

Chromatographic and spectroscopic methods are fundamental in the analysis of this compound, enabling its identification, quantification, and the study of its metabolic fate. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are widely employed in pharmaceutical analysis for their ability to separate complex mixtures and provide detailed structural information researchgate.netlu.seutas.edu.au.

HPLC, often coupled with UV detection or MS, allows for the separation of this compound from impurities and biological matrix components. This is essential for its detection and quantification in various samples. While specific detailed applications of HPLC directly for this compound were not extensively detailed in the search results, related compounds like this compound acetate (B1210297) have been mentioned in the context of HPLC analysis in patent literature google.comgoogleapis.com.

Spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry, provide insights into the molecular structure of this compound. FTIR can identify functional groups present in the molecule by analyzing its vibrational spectrum gemresearch.chtricliniclabs.com. Mass Spectrometry, particularly when coupled with chromatography (e.g., LC-MS), offers precise molecular weight information and fragmentation patterns that aid in confirming the structure of this compound and identifying its potential metabolites researchgate.netlu.se. The application of spectroscopic analysis to testosterone (B1683101) derivatives, including this compound, has been noted in research, highlighting the utility of these methods in characterizing such compounds researchgate.net. Metabolite profiling, which involves identifying and quantifying metabolites of a compound, is typically performed using hyphenated techniques like LC-MS, allowing researchers to understand how this compound is transformed in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based solely on their structural features justia.comgoogleapis.com.

For this compound and its analogues, QSAR modeling could be applied to predict various biological endpoints based on their molecular descriptors. This can help in identifying key structural features that influence activity and guide the design of novel compounds with desired properties youtube.comnih.govfreshdesk.com. While specific QSAR studies focused solely on this compound were not prominently found, this compound acetate has been included in QSAR analyses in the context of predicting activity against targets like TNF-alpha and Mycobacterium tuberculosis researchgate.netnih.gov. These studies demonstrate the applicability of QSAR to this compound-related steroidal structures. QSAR models can utilize various molecular descriptors, including physicochemical properties and structural fingerprints, to establish relationships with biological activity researchgate.net.

Molecular Dynamics and Molecular Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions between small molecules (ligands) like this compound and their biological targets, such as proteins nist.govdtu.dkresearchgate.netmdpi.com.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site. This provides insights into the potential target proteins of this compound and how it might interact at the molecular level mdpi.comnih.gov. MD simulations, on the other hand, provide a dynamic view of the ligand-target complex over time, allowing researchers to study the stability of the interaction, conformational changes, and the influence of the surrounding environment researchgate.netreadthedocs.io. These simulations can help to refine docking results and provide a more realistic picture of the interaction.

While these methods are highly relevant for understanding the potential biological actions of a steroid derivative like this compound, particularly concerning steroid hormone receptors ontosight.ai, specific detailed studies involving MD simulations or molecular docking of this compound itself were not found in the provided search results. However, these techniques are widely applied to study the interactions of steroid molecules with their receptors and other proteins researchgate.netbiotechmedjournal.com.

Bioinformatic and Systems Biology Approaches for Pathway Analysis in this compound Research

Bioinformatic and systems biology approaches are increasingly used in pharmacological research to analyze complex biological data and understand the broader impact of a compound on biological systems nih.govmicrobiomeinsights.comcosmosid.com.

Bioinformatics involves the computational analysis of biological data, such as genomic, proteomic, and metabolomic data microbiomeinsights.comcosmosid.comresearchgate.net. In the context of this compound research, bioinformatics could be used to analyze changes in gene or protein expression in response to this compound exposure, or to identify potential biological pathways that are modulated by the compound.

Theoretical and Prospective Research Applications of Nisterime

Nisterime as a Chemical Probe for Fundamental Biological Processes

The characterization of this compound as an androgen receptor antagonist suggests its potential application as a chemical probe to investigate fundamental biological processes governed by androgen receptor signaling. wikipedia.org Chemical probes are valuable tools in cellular and molecular biology for selectively modulating the activity of specific proteins, such as receptors, to dissect their roles in complex biological pathways. Given the androgen receptor's involvement in a wide array of physiological processes beyond reproduction, including muscle and bone maintenance, cardiovascular function, and neurobiology, this compound could be employed to perturb these pathways experimentally. By selectively blocking androgen receptor activity, researchers could gain insights into the precise mechanisms by which this receptor influences cellular behavior, gene expression, and downstream signaling cascades in various cell types and tissues. The limited detailed information available on this compound's specific biological activities underscores the potential value of using it as a probe to uncover novel aspects of androgen receptor function. wikidata.org

Exploration of this compound's Utility in Steroid Hormone Research (excluding therapeutic human application)

As a synthetic steroid derivative of the androstane (B1237026) skeleton, this compound holds theoretical utility in the broader field of steroid hormone research. wikidata.org Its interaction as an antagonist with the androgen receptor positions it as a subject for studying the complexities of steroid-receptor binding and the subsequent conformational changes and signaling events. wikipedia.org Research could focus on the binding kinetics and thermodynamics of this compound with the androgen receptor compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). Furthermore, investigating its effects on androgen-responsive genes and protein networks in non-human biological systems or in vitro models could elucidate differential pathway modulation compared to agonists or other antagonists. The presence of specific functional groups in this compound's structure, such as the chloro group, acetyloxy group, and the O-(4-nitrophenyl)oxime moiety, provides opportunities to study how these structural features influence receptor interaction specificity and downstream biological outcomes within the steroid signaling network. wikidata.org

Design of Novel Chemical Entities Based on this compound's Scaffold for Preclinical Investigation

The defined chemical structure of this compound, an androstan derivative with specific substituents, offers a scaffold for the rational design and synthesis of novel chemical entities for preclinical investigation. wikidata.org Synthetic steroid chemistry frequently involves modifying known steroid structures to generate compounds with altered pharmacological profiles, including improved potency, selectivity for specific receptor subtypes, or modified pharmacokinetic properties. The androstane core of this compound, coupled with its unique substitutions at the 2, 3, and 17 positions, provides a template for structural modifications. wikidata.org Preclinical research could involve synthesizing libraries of compounds based on the this compound scaffold with variations in these functional groups or the steroid nucleus itself. These novel entities could then be evaluated in vitro and in vivo (in animal models) for their affinity and activity at the androgen receptor and other steroid hormone receptors, exploring their potential in various preclinical research models without focusing on human therapeutic use. This approach allows for the systematic investigation of structure-activity relationships (SAR) within this class of synthetic steroids.

Drug Repurposing Opportunities for this compound Based on Unveiled Mechanisms (preclinical targets)

While therapeutic human applications are excluded from this discussion, the identification of this compound as an androgen receptor antagonist opens theoretical avenues for exploring its potential in preclinical models of diseases or biological processes where modulating androgen receptor activity shows promise, beyond its initially explored uses. wikipedia.org If further research unveils specific mechanisms by which this compound interacts with the androgen receptor or influences downstream pathways, these mechanisms could be relevant to other preclinical targets. For instance, if this compound is found to selectively impact certain co-regulators of the androgen receptor or specific downstream effector proteins, this could suggest its potential utility in preclinical research models related to conditions where these specific interactions play a role. The limited current understanding of its detailed biological activities wikidata.org implies that future research could uncover novel mechanisms, potentially leading to the repurposing of this compound as a research tool in unexpected preclinical contexts.

Contribution of this compound Research to the Broader Field of Synthetic Steroid Chemistry

Research into this compound contributes to the broader field of synthetic steroid chemistry by expanding the repertoire of synthesized steroid derivatives and providing insights into the chemical and biological consequences of specific structural modifications on the steroid scaffold. The synthesis of this compound, with its distinctive chloro, acetyloxy, and O-(4-nitrophenyl)oxime groups on an androstane base, represents a specific example of chemical transformations applicable to steroid synthesis. wikidata.org Studies on its stability, reactivity, and methods of synthesis can inform the development of synthetic strategies for creating other complex steroid derivatives. Furthermore, investigations into this compound's interactions with biological targets, even at a fundamental level, contribute to the understanding of how structural variations in synthetic steroids influence their biological properties. This knowledge is valuable for the rational design and synthesis of future synthetic steroids with tailored properties for various research and potential applications.

Challenges and Future Directions in Nisterime Research

Resolving Discrepancies in Reported Biological Activities and Mechanisms of Action

A key challenge in Nisterime research is the discrepancy in reported biological activities, particularly the puzzling observation that while this compound acetate (B1210297) exhibits potent abortifacient activity in animals, it reportedly lacks hormonal activity in standard bioassays. wikipedia.org Resolving this inconsistency is crucial for understanding how the compound exerts its effects. The mechanism of action of this compound remains largely unknown. wikipedia.org Future research needs to focus on elucidating the molecular targets and pathways through which this compound and its derivatives interact with biological systems to induce their observed effects. This could involve detailed biochemical and cell-based assays to identify binding partners and downstream signaling events. Addressing discrepancies in research findings often requires rigorous experimental design, standardized protocols, and independent replication of results to ensure scientific rigor. researchgate.netscribbr.com

Development of Advanced In Vitro Models and Non-Human In Vivo Systems to Refine Research

Advancing this compound research necessitates the development and utilization of more sophisticated research models. Traditional two-dimensional (2D) cell cultures may not fully recapitulate the complexity of in vivo biological systems. nih.gov Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and microphysiological systems (organs-on-a-chip), offer more physiologically relevant platforms for studying cellular responses and potential mechanisms of action. nih.govnizo.comnih.govresearchgate.net These models can help to bridge the gap between basic cell culture studies and complex in vivo scenarios.

While there is a global movement towards reducing and replacing animal studies, non-human in vivo systems remain essential for understanding the systemic effects, pharmacokinetics, and complex biological interactions of compounds like this compound. nih.govmarinbio.com However, there is a need to refine these in vivo studies to improve their translatability to humans and adhere to the principles of Reduction, Refinement, and Replacement (3Rs) in animal research. nih.govnih.gov This includes optimizing study designs, utilizing appropriate animal models that best mimic human physiology or disease states relevant to this compound's potential applications, and employing advanced imaging and monitoring techniques to gain more comprehensive data from fewer animals. europa.eunih.gov

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Networks

Understanding the full spectrum of this compound's effects requires a holistic view of its interactions within biological systems. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by this compound exposure. frontiersin.orgcmbio.ionih.govarxiv.org By analyzing data from multiple biological layers, researchers can identify interconnected pathways, potential off-target effects, and biomarkers of response or toxicity. nih.govarxiv.org

Challenges in multi-omics data integration include the high dimensionality and heterogeneity of the data, as well as the need for robust computational tools and analytical approaches to identify meaningful biological insights. arxiv.orgresearchgate.net Future directions involve developing more sophisticated algorithms and platforms for integrating diverse omics datasets to reconstruct and analyze complex biological networks influenced by this compound. frontiersin.orgcmbio.ioarxiv.org

Ethical Considerations in the Conduct of Preclinical Animal Research Pertaining to this compound's Effects

The use of animals in preclinical research on this compound, particularly given its historical development as a contraceptive that induces embryo resorption, raises significant ethical considerations. wikipedia.orgbiobostonconsulting.com Ethical frameworks for animal research emphasize the principles of the 3Rs: Replacement (using alternative methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, suffering, and distress). nih.govforskningsetikk.no

Future research involving animals must be rigorously justified, demonstrating a clear scientific purpose and the potential for generating valuable data that cannot be obtained through non-animal methods. nih.govnih.gov Study designs should prioritize minimizing animal suffering through appropriate anesthesia, analgesia, and humane endpoints. nih.govforskningsetikk.nonih.govapa.org Transparency in reporting animal studies and adherence to ethical guidelines and regulations are paramount. biobostonconsulting.comapa.org The development and adoption of advanced in vitro and in silico models (as discussed in Section 7.2) are critical for reducing reliance on animal testing in this compound research. nih.govmarinbio.com

Identification of Unexplored Biological Activities and Novel Mechanistic Hypotheses for this compound

Given the limited research on this compound, there is significant potential to identify unexplored biological activities and develop novel mechanistic hypotheses. Its complex structure and reported lack of typical hormonal activity despite potent effects suggest that it may interact with unexpected targets or pathways. wikipedia.orgontosight.aiontosight.ai

Future research could involve high-throughput screening assays to identify novel interactions with a wide range of biological targets beyond steroid hormone receptors. ontosight.ai Computational approaches, such as structure-activity relationship (SAR) modeling and virtual screening, could also be employed to predict potential activities and guide experimental investigations. Exploring the effects of this compound in different cell types and model systems relevant to various physiological and pathological processes could reveal new biological activities. nizo.com Developing novel mechanistic hypotheses will require integrating data from diverse experimental approaches and leveraging advanced bioinformatics tools to identify potential signaling pathways and molecular networks involved in this compound's effects. nih.govfastercapital.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.